3-(Hexadecyloxy)propylamine

描述

The Significance of Amphiphilic Amines in Contemporary Chemical Science

Amphiphilic amines, which possess both a water-loving (hydrophilic) amine head and a water-fearing (hydrophobic) alkyl tail, are fundamental to many areas of modern chemistry. This dual nature drives their self-assembly into organized structures like micelles and vesicles in solution. ontosight.ai This behavior is crucial for applications such as surfactants, where they reduce surface tension between different phases. ontosight.ai

In materials science, the ability of amphiphilic amines to form ordered monolayers on surfaces is of great interest. aip.org These self-assembled monolayers can be used to modify the surface properties of materials, for instance, to control wetting, adhesion, or biocompatibility. Furthermore, the amine group can be protonated, making these molecules responsive to changes in pH, which opens up possibilities for creating "smart" materials that can change their properties on demand. aip.org

The study of amphiphilic molecules, including amines, is also central to supramolecular chemistry, which focuses on the non-covalent interactions between molecules. scispace.com The predictable self-assembly of these molecules allows for the construction of complex, functional architectures from the bottom up. scispace.com

Structural Attributes of 3-(Hexadecyloxy)propylamine and its Research Relevance

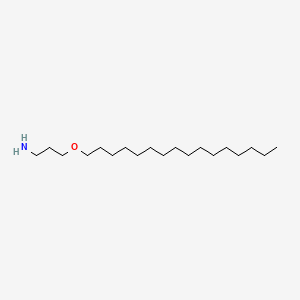

This compound is a specific long-chain alkylamine with the chemical formula C19H41NO. ontosight.aicymitquimica.com Its structure consists of a C16 hexadecyloxy tail attached to a propylamine (B44156) head group. This particular arrangement of a long, flexible hydrocarbon chain and a terminal primary amine group makes it a valuable compound in research.

The long hexadecyl chain provides a significant hydrophobic character, driving strong self-assembly and interaction with nonpolar environments. The propylamine head group, with its primary amine, offers a site for chemical reactions and strong interactions with polar surfaces and molecules through hydrogen bonding and acid-base chemistry. aip.org The ether linkage between the alkyl chain and the propyl group provides a degree of flexibility to the molecule.

These structural features make this compound a useful tool in various research areas. Its amphiphilic nature is exploited in the formation of surfactants and in drug delivery systems. ontosight.ai In materials science, it can be used to functionalize surfaces and create organized thin films. The reactivity of the amine group also allows it to serve as an intermediate in the synthesis of more complex molecules. ontosight.ai

Historical Context of Related Alkylamine-Based Systems in Materials and Supramolecular Chemistry

The use of alkylamines in materials and supramolecular chemistry has a rich history. Early research in the mid-20th century began to explore the surface activity of long-chain amines. The ability of these molecules to form organized layers on water surfaces, known as Langmuir-Blodgett films, was a key area of investigation.

In the latter half of the 20th century, the concept of self-assembly became a central theme in chemistry. Researchers discovered that alkylamines could spontaneously form ordered structures on various solid substrates, such as mica and gold. aip.org This led to the development of self-assembled monolayers (SAMs), which have become a powerful tool for controlling the surface properties of materials at the molecular level. aip.org

The principles of supramolecular chemistry, which emphasize the importance of non-covalent interactions, provided a theoretical framework for understanding the behavior of alkylamine-based systems. scispace.com The ability of the amine head group to participate in hydrogen bonding and the van der Waals forces between the long alkyl chains were identified as the key driving forces for self-assembly. aip.org This understanding has enabled the rational design of complex, functional materials based on alkylamines for applications ranging from electronics to biotechnology. nih.gov The historical development of alkylamine-based systems showcases a continuous progression from fundamental studies of surface phenomena to the sophisticated engineering of functional supramolecular materials.

Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C19H41NO | ontosight.aicymitquimica.comechemi.com |

| Molecular Weight | 299.53 g/mol | cymitquimica.com |

| CAS Number | 4673-33-0 | echemi.com |

| Density | 0.85 g/cm³ | echemi.com |

| Melting Point | 30 °C | echemi.com |

| Boiling Point | 210-213 °C @ 10 Torr; 397.4°C at 760 mmHg | echemi.com |

| Flash Point | 164.9 °C | echemi.com |

| Refractive Index | 1.453 | echemi.com |

| InChI Key | HPIKNEFNXLGDDK-UHFFFAOYSA-N | echemi.com |

| Synonyms | 1-Propanamine, 3-(hexadecyloxy)-; Propylamine, 3-(hexadecyloxy)-; 3-(Hexadecyloxy)-1-propanamine; 3-Hexadecoxypropan-1-amine | cymitquimica.comechemi.com |

属性

IUPAC Name |

3-hexadecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIKNEFNXLGDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063552 | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-33-0 | |

| Record name | 3-(Hexadecyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexadecyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hexadecyloxy Propylamine and Its Analogs

Precursor Synthesis Strategies and Optimization

The creation of the 3-(hexadecyloxy)propyl backbone is a critical initial phase in the synthesis of the target amine. This typically involves the formation of an ether bond between a C16 alkyl chain and a three-carbon propyl unit.

Ethers Synthesis via Williamson Reaction

The Williamson ether synthesis is a cornerstone method for preparing asymmetrical ethers and is widely applicable to the synthesis of precursors for 3-(hexadecyloxy)propylamine. francis-press.comrsc.org This SN2 reaction involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide or other substrate with a good leaving group. masterorganicchemistry.comyoutube.com

A common precursor synthesized via this method is 3-(hexadecyloxy)propan-1-ol. In a typical procedure, 1,3-propanediol (B51772) can be reacted with 1-chlorohexadecane. chemchart.com The reaction is generally carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming the more nucleophilic alkoxide. masterorganicchemistry.com The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate and yield, especially when dealing with long-chain, less reactive alkyl halides. sacredheart.edunih.gov

Optimization of the Williamson ether synthesis for long-chain alcohols often involves adjusting reaction parameters such as temperature, solvent, and the nature of the base and leaving group. francis-press.comsacredheart.edu For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. sacredheart.edu The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for SN2 reactions. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Ether Precursors

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1-Dodecanol | Ethyl Bromide | NaOH | TBAB | None (Microwave) | 123 | 3 min | ~70% | sacredheart.edu |

| 3-Benzyloxypropan-1-ol | 1-Bromohexadecane | 50% NaOH (aq) | TBAB | THF | Room Temp | 93 h | 28% | nih.gov |

| 4-Hydroxybenzoic acid | 1-Chloropropane | KOH | - | Methanol (B129727) | Reflux | - | - | lookchem.com |

This table presents a selection of conditions to illustrate the versatility of the Williamson ether synthesis. Specific yields and conditions can vary based on the exact substrates and scale of the reaction.

Propylamine (B44156) Backbone Functionalization

An alternative strategy involves the direct functionalization of a propylamine-containing molecule with the hexadecyloxy group. A classical approach involves the reaction of a long-chain alcohol, such as isodecanol (B128192) (as an analog for hexadecanol), with 3-chloropropylamine (B7771022) hydrochloride under basic conditions. sigmaaldrich.com This reaction proceeds via a nucleophilic substitution, likely an SN2 mechanism, where the alkoxide, formed in situ, displaces the chloride. The reaction is typically performed in a polar aprotic solvent like DMF or tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 80–100°C).

Another industrially scalable method is a two-step process starting with the cyanoethylation of the alcohol. Hexadecanol can be reacted with acrylonitrile (B1666552) in the presence of a catalytic amount of a base like potassium hydroxide (B78521) (KOH) to form 3-(hexadecyloxy)propanenitrile. This intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, yielding this compound.

Amination Reactions for Terminal Amine Introduction

Once a suitable precursor containing the hexadecyloxypropyl moiety is synthesized, the next critical step is the introduction of the terminal amine group.

Reductive Amination Approaches

Reductive amination is a versatile method for converting aldehydes or ketones into primary, secondary, or tertiary amines. libretexts.orgrsc.org In the context of synthesizing this compound, a precursor such as 3-(hexadecyloxy)propanal would be required. This aldehyde can be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. quimicaorganica.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity in reducing imines over carbonyls. libretexts.orgquimicaorganica.org Other reducing systems include catalytic hydrogenation using catalysts like nickel (Ni) or palladium on carbon (Pd/C). quimicaorganica.orgorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize side reactions. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrate | Amine Source | Solvent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Ammonia, Primary/Secondary Amines | Methanol | Mild and selective for imines. | libretexts.orgquimicaorganica.org |

| Hydrogen (H₂) / Nickel (Ni) | Aldehydes, Ketones | Ammonia | Ethanol (B145695) | Catalytic, often requires pressure. | quimicaorganica.org |

| Borane-triethylamine complex (BH₃N(C₂H₅)₃) | Aldehydes, Ketones | Primary/Secondary Amines | - | Acts as both catalyst and reductant. | rsc.org |

This table provides examples of reducing systems used in reductive amination. The optimal system depends on the specific substrate and desired product.

Gabriel Synthesis Variations

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues often encountered with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.orgmasterorganicchemistry.com

The synthesis would begin with a precursor like 1-bromo-3-(hexadecyloxy)propane. This primary alkyl halide undergoes an SN2 reaction with potassium phthalimide to form N-(3-(hexadecyloxy)propyl)phthalimide. researchgate.netorganicchemistrytutor.com The phthalimide group acts as a protecting group for the amine, preventing further alkylation. masterorganicchemistry.com The final step involves the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by hydrazinolysis, using hydrazine (B178648) (N₂H₄) in a solvent like methanol or ethanol. wikipedia.orgmasterorganicchemistry.comresearchgate.net This step yields the desired this compound and a phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org Alternative cleavage methods include acidic or basic hydrolysis, although these can sometimes lead to lower yields or require harsher conditions. wikipedia.orglibretexts.org

Purification and Isolation Techniques for High-Purity Compounds

The final stage in the synthesis of this compound involves the purification and isolation of the final product to achieve the desired level of purity. Due to the long alkyl chain, this compound is a relatively non-polar, high-boiling point liquid. A combination of techniques is typically employed.

Initially, a work-up procedure involving liquid-liquid extraction is common. For instance, after a reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). google.com The organic layers are then combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure.

For non-volatile impurities and byproducts, column chromatography is a highly effective purification method. hilarispublisher.com Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol or a mixture of methanol and ammonia), is used to elute the compounds based on their polarity. google.comjmb.or.kr The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), and those containing the pure product are combined. researchgate.netjmb.or.kr

For volatile impurities or for purifying the final product if it has a sufficiently low boiling point, fractional distillation under reduced pressure can be employed to separate compounds based on their boiling points. Given the high molecular weight of this compound, high-vacuum distillation would be necessary to prevent decomposition at high temperatures.

Finally, techniques such as recrystallization (if the product is a solid at a certain temperature or as a salt) or preparative high-performance liquid chromatography (HPLC) can be used for achieving very high purity levels. hilarispublisher.com

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound and its analogs, particularly cationic lipids used in drug delivery systems like lipid nanoparticles (LNPs), from laboratory-scale to research and development or industrial-scale production introduces significant challenges. acs.organr.fr Key considerations revolve around process robustness, purification strategies, analytical methods, and cost-effectiveness. acs.organr.fr

A primary challenge in the large-scale synthesis of cationic lipids is their physical nature; they are often non-UV active and nonvolatile, which complicates analysis and purification. acs.org Traditional laboratory methods like column chromatography are not typically viable for large-scale production due to cost and solvent waste. acs.org Therefore, developing a process that avoids chromatography is a major goal. This often involves a "reverse development" strategy, where robust isolation conditions, such as crystallization or salt screening, are identified first, which then informs the selection of the chemical synthesis route. acs.org

For industrial-scale production of related 3-alkoxypropylamines, a common two-step method is employed:

Cyanoethylation : An alcohol (in this case, hexadecanol) is reacted with acrylonitrile, catalyzed by an alkali metal hydroxide, to produce a 3-(alkyloxy)propionitrile intermediate.

Hydrogenation : The resulting nitrile is then catalytically hydrogenated to form the final 3-alkoxypropylamine.

This method is considered industrially scalable. A Chinese patent describes a similar process for preparing 3-alkoxypropylamines where R is a C8 to C18 alkyl chain, involving cyanoethylation followed by hydrogenation reduction. google.com

When these lipids are components of more complex systems like LNPs, the scale-up of the entire formulation process becomes critical. anr.fr High-pressure homogenization (HPH) is a well-established and efficient method for the large-scale production of lipid nanoparticles, offering the advantage of a straightforward transition from laboratory to industrial scale. nih.gov However, HPH is energy-intensive and can generate heat, which may not be suitable for heat-sensitive compounds. nih.gov Alternative methods like microemulsion techniques and multi-inlet vortex reactors (MIVR) are also being explored for large-scale LNP production. researchgate.net The MIVR, for instance, allows for the rapid mixing of organic and aqueous phases for nanoprecipitation and has been demonstrated for the synthesis of lipid-polymer hybrid nanoparticles. researchgate.net

The table below summarizes key aspects of different scale-up methodologies.

Table 1: Comparison of Scale-Up Methodologies for Cationic Lipid Synthesis and Formulation

| Methodology | Key Process | Advantages | Challenges & Considerations | Scale | Reference |

|---|---|---|---|---|---|

| Chemical Synthesis | Cyanoethylation followed by Hydrogenation | Industrially established method. | Requires control of reaction conditions (e.g., pressure for hydrogenation). | Industrial | google.com |

| Chemical Synthesis | Reverse Development & Crystallization | Avoids chromatography; cost-effective. | Requires extensive solubility and salt screening. acs.org | Kilogram Scale | acs.org |

| Chemical Synthesis | Continuous-Flow Synthesis | Enhanced safety, scalability, and consistency; high yield. acs.org | Requires specialized equipment and process optimization. | Grams/hour | acs.org |

| Nanoparticle Formulation | High-Pressure Homogenization (HPH) | Efficient, rapid, and directly scalable. nih.gov | Energy-intensive; potential for heat generation affecting sensitive materials. nih.gov | Large Scale | nih.gov |

| Nanoparticle Formulation | Multi-Inlet Vortex Reactor (MIVR) | Rapid mixing; suitable for nanoprecipitation. | Process parameters (flow rate, concentration) must be optimized. researchgate.net | Large Scale | researchgate.net |

| Nanoparticle Formulation | Simple Evaporation Method | Industrially accessible; simple equipment. acs.org | Vesicles transform into nanoparticles upon ethanol evaporation; temperature-dependent structures. acs.org | Up to 10 kg/batch | acs.org |

Analytical methods are another critical component of scale-up. Due to the poor chromophoric properties of these lipids, standard UV detection in HPLC is often not an option. acs.org Alternative detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) are commonly used to monitor reactions and assess impurity profiles. acs.org

Ultimately, the goal of scale-up is to develop a robust, cost-effective, and safe process that consistently produces the target compound with high purity. acs.orggoogle.com This requires a multidisciplinary approach, combining chemical process development, analytical chemistry, and engineering. anr.fr

Self Assembly Mechanisms and Nanostructure Formation of 3 Hexadecyloxy Propylamine

Critical Aggregation Concentration Determination in Diverse Media

No specific data on the critical aggregation concentration (CAC) of 3-(Hexadecyloxy)propylamine in various solvents is available in the reviewed literature.

Thermodynamics of Micellization and Vesicle Formation

There is no available information on the thermodynamic parameters (e.g., Gibbs free energy, enthalpy, and entropy changes) associated with the self-assembly of this compound.

Morphology of Self-Assembled Structures

Detailed experimental studies characterizing the morphology of aggregates formed by this compound, such as spherical or cylindrical micelles, vesicles, or lamellar phases, are not present in the accessible scientific literature.

Spherical Micelles and Cylindrical Aggregates

Information is not available.

Vesicular Architectures and Liposome Analogs

Information is not available.

Lamellar Phases and Bilayer Formation

Information is not available.

Kinetic Aspects of Self-Assembly Processes

There are no studies available that investigate the kinetics of the self-assembly of this compound.

Influence of External Stimuli on Supramolecular Organization

The supramolecular arrangement of amphiphilic molecules like this compound, which consists of a long hydrophobic hexadecyloxy tail and a hydrophilic propylamine (B44156) headgroup, is highly sensitive to its environment. External factors such as pH, temperature, and the ionic strength of the solution can dictate the formation, morphology, and stability of the resulting nanostructures.

pH-Responsive Assembly

The primary amine group in this compound is the key to its pH-responsive behavior. In aqueous solutions, this amine group can exist in a neutral state (-NH₂) or a protonated, cationic state (-NH₃⁺), depending on the pH of the medium.

At low pH (acidic conditions): The amine headgroup becomes protonated, acquiring a positive charge. This leads to strong electrostatic repulsion between the headgroups of adjacent molecules. Concurrently, the hydrophobic tails seek to minimize contact with water. This interplay of forces typically favors the formation of spherical micelles, where the hydrophobic tails are sequestered in the core and the charged headgroups are exposed to the aqueous environment. The repulsion between the headgroups keeps these micelles relatively small and discrete.

At high pH (alkaline conditions): The amine group is deprotonated and becomes neutral. The reduction in electrostatic repulsion allows the molecules to pack more closely. This can lead to morphological transitions from spherical micelles to larger aggregates such as cylindrical or worm-like micelles, or even to the formation of vesicles or lamellar sheets. The specific structure is determined by the balance of residual headgroup interactions, van der Waals forces between the alkyl chains, and geometric packing constraints.

This pH-triggered transition is a reversible process, allowing for dynamic control over the nanostructure of the assembly. The transition point is governed by the pKa value of the propylamine headgroup.

Temperature-Driven Transitions

Temperature influences the self-assembly of amphiphiles by affecting both the hydration of the hydrophilic headgroup and the mobility of the hydrophobic tail. For this compound, an increase in temperature typically has two main effects:

Dehydration of the Headgroup: As temperature rises, the hydrogen bonds between the amine headgroup and surrounding water molecules are disrupted. This reduces the effective size of the hydrophilic headgroup, which can favor a change in packing geometry and induce transitions from spherical to cylindrical micelles.

Increased Chain Fluidity: Higher temperatures increase the kinetic energy and flexibility of the long hexadecyl chains, which can also influence the stability and morphology of the assembled structures.

In some surfactant systems, a specific temperature known as the Krafft temperature must be reached for sufficient solubility to allow micelle formation. Below this temperature, the surfactant may exist as crystalline or hydrated solid phases. Conversely, some non-ionic or zwitterionic surfactants exhibit a cloud point, a temperature above which they phase-separate from the solution, though this is less typical for simple cationic amines. For many amine-based surfactants, increasing temperature can lead to the growth of micelles into longer, more entangled networks, potentially resulting in a significant increase in the viscosity of the solution.

Ionic Strength Effects

The addition of salt to an aqueous solution of this compound significantly modulates the electrostatic interactions between the charged headgroups, particularly under acidic conditions where they are protonated.

Charge Screening: The ions from the added salt (e.g., Na⁺ and Cl⁻) form a diffuse layer around the charged -NH₃⁺ headgroups. This screening effect reduces the electrostatic repulsion between them.

Promoted Aggregation: With reduced repulsion, the amphiphilic molecules can pack more efficiently. This typically leads to a decrease in the critical micelle concentration (CMC) and an increase in the aggregation number (the number of molecules per micelle).

Morphological Transitions: The reduction in electrostatic repulsion often induces a transition from smaller spherical micelles to larger, higher-order structures like rod-like or worm-like micelles. At high salt concentrations, these elongated micelles can entangle, forming a viscoelastic gel. The effectiveness of the salt depends on the nature of the counter-ion, following principles like the Hofmeister series.

The table below summarizes the expected influence of these external stimuli on the self-assembly of a typical long-chain amine like this compound.

| Stimulus | Change | Effect on Intermolecular Forces | Expected Nanostructure Transition |

| pH | Decrease (Acidic) | Increased electrostatic repulsion (protonation of amine) | Vesicles/Worms → Spherical Micelles |

| pH | Increase (Alkaline) | Decreased electrostatic repulsion (deprotonation of amine) | Spherical Micelles → Worms/Vesicles |

| Temperature | Increase | Headgroup dehydration, increased tail fluidity | Growth of micelles (e.g., Sphere → Rod) |

| Ionic Strength | Increase | Screening of electrostatic repulsion | Sphere → Rod/Worm; potential gelation |

Hierarchical Assembly and Ordered Architectures

Hierarchical assembly refers to a process where primary nanostructures, such as micelles or vesicles, serve as building blocks for the formation of larger, more complex, and ordered architectures. This multi-level organization is a key principle in creating advanced functional materials.

For a system like this compound, hierarchical assembly could proceed through several pathways, driven by non-covalent interactions:

From Micelles to Superstructures: Under conditions that favor the formation of elongated, worm-like micelles (e.g., increased ionic strength or specific pH), these "worms" can align and pack into ordered liquid crystalline phases, such as hexagonal or nematic arrays.

Vesicle Aggregation: If vesicles are the primary assembled structure, they can be induced to aggregate into larger clusters or chains through the introduction of specific linkers or changes in solution conditions that mediate inter-vesicular attractions.

Template-Directed Assembly: The self-assembled nanostructures can be organized by external templates, such as patterned surfaces or other macromolecules, to create highly ordered, multi-level architectures. The amine headgroup provides a site for specific interactions, such as hydrogen bonding or electrostatic pairing with anionic polymers or surfaces, which can guide the hierarchical organization.

The creation of these ordered superstructures depends on precise control over the environmental factors discussed previously (pH, temperature, ionic strength) to fine-tune the size, shape, and surface properties of the initial self-assembled building blocks. While the potential for this compound to form such hierarchical structures is high based on its molecular design, specific experimental demonstrations and characterizations are needed to fully elucidate these pathways.

Supramolecular Chemistry of 3 Hexadecyloxy Propylamine

Host-Guest Interactions Involving the Amine Headgroup

The primary amine headgroup of 3-(Hexadecyloxy)propylamine can participate in host-guest interactions, where the amine group is encapsulated within a host molecule. This interaction is primarily driven by hydrogen bonding and electrostatic forces. The protonated form of the amine (R-NH3+) can form strong ion-dipole and hydrogen-bonding interactions with various host molecules, such as crown ethers and cyclodextrins.

The binding affinity in these host-guest systems is influenced by several factors, including the size and shape complementarity between the host and the guest, the solvent polarity, and the pH of the medium. For instance, the protonated amine can form stable complexes with crown ethers like 18-crown-6, where the ammonium (B1175870) group is nestled within the cavity of the crown ether, stabilized by multiple hydrogen bonds.

Table 1: Representative Host-Guest Interactions for Alkylammonium Ions

| Host Molecule | Guest (Alkylammonium) | Dominant Interaction | Potential Application |

|---|---|---|---|

| 18-Crown-6 | R-NH3+ | Hydrogen Bonding, Ion-Dipole | Phase Transfer Catalysis |

| β-Cyclodextrin | R-NH3+ | Hydrophobic (alkyl chain), Dipole-Induced Dipole | Drug Delivery, Solubilization |

This table presents illustrative examples of host-guest systems involving alkylammonium ions, similar to the protonated form of this compound, as specific data for this compound was not available.

Non-Covalent Interactions in Self-Assembled Systems

The self-assembly of this compound into structures like micelles, vesicles, and bilayers is governed by a delicate balance of several non-covalent interactions.

The primary amine headgroup of this compound is capable of acting as both a hydrogen bond donor and acceptor. In aqueous environments, these amine groups can form extensive hydrogen bonding networks with surrounding water molecules and with neighboring amine headgroups. In the protonated state (R-NH3+), the ammonium group becomes a stronger hydrogen bond donor, enhancing the stability of the assembled structures. These hydrogen bonding networks are crucial for the cohesion and stability of the headgroup region in self-assembled aggregates.

At pH values below its pKa, the primary amine group of this compound becomes protonated, resulting in a positively charged headgroup (R-NH3+). This introduces significant electrostatic repulsive forces between the headgroups in a self-assembled structure. These repulsive forces counteract the attractive hydrophobic interactions and influence the geometry and size of the resulting aggregates. The balance between electrostatic repulsion and hydrophobic attraction can be tuned by altering the pH or the ionic strength of the solution. Increasing the ionic strength screens the electrostatic repulsions, favoring the formation of larger aggregates.

Formation of Co-assemblies with Other Amphiphilic Molecules

This compound can co-assemble with other amphiphilic molecules, such as fatty acids, phospholipids, or cholesterol, to form mixed supramolecular structures. This co-assembly is driven by a combination of non-covalent interactions, including electrostatic attraction, hydrogen bonding, and hydrophobic interactions.

For example, when mixed with a fatty acid like palmitic acid, the protonated amine headgroup of this compound can form a strong electrostatic interaction with the deprotonated carboxylate headgroup of the fatty acid. This "catanionic" pairing significantly enhances the stability of the resulting vesicles or bilayers. The incorporation of cholesterol into these assemblies can modulate the fluidity and permeability of the hydrophobic region.

Table 2: Examples of Co-assembled Systems with Cationic Amphiphiles

| Co-assembling Amphiphile | Key Interaction with Cationic Amphiphile | Resulting Structure | Potential Application |

|---|---|---|---|

| Fatty Acid (e.g., Oleic Acid) | Electrostatic Attraction, Hydrogen Bonding | Catanionic Vesicles | Gene Delivery, Drug Encapsulation |

| Phospholipid (e.g., DOPC) | Hydrophobic Interactions, Electrostatic Interactions | Mixed Bilayers/Liposomes | Model Membranes, Drug Carriers |

This table provides representative examples of co-assembly involving cationic amphiphiles. Specific data for this compound co-assemblies were not found in the literature search.

Dynamic Supramolecular Systems Based on this compound

The non-covalent nature of the interactions driving the self-assembly of this compound allows for the formation of dynamic and stimuli-responsive systems. The assembled structures are not static but are in a constant state of dynamic equilibrium, with individual molecules exchanging between the aggregated state and the bulk solution.

This dynamic nature can be exploited to create "smart" materials that respond to external stimuli such as pH, temperature, or light. For instance, a change in pH can alter the protonation state of the amine headgroup, leading to a change in the electrostatic interactions and consequently a morphological transition of the self-assembled structure (e.g., from spherical micelles to cylindrical worms or vesicles). This pH-responsiveness is a key feature for applications in areas like controlled drug release, where a change in the local pH environment can trigger the disassembly of the carrier and the release of its cargo.

Surface and Interfacial Phenomena of 3 Hexadecyloxy Propylamine

Adsorption Behavior at Solid-Liquid Interfaces

The adsorption of 3-(Hexadecyloxy)propylamine from a liquid phase onto a solid surface is a key aspect of its function in applications like surface modification and dispersion. The primary driving force for this adsorption is the reduction of interfacial energy. The hydrophobic hexadecyl tail of the molecule has a low affinity for polar solvents like water and a higher affinity for nonpolar surfaces or for self-association, while the polar amine head group can interact favorably with polar surfaces or with the polar solvent.

On polar, hydrophilic surfaces such as silica (B1680970) or metal oxides in an aqueous environment, the adsorption is primarily driven by the interaction of the amine head group with the surface. In aqueous solutions, the amine group can be protonated (R-NH3+), leading to strong electrostatic interactions with negatively charged surfaces (e.g., silica above its isoelectric point). Hydrogen bonding between the amine group and surface hydroxyl groups also plays a significant role in the adsorption process. This results in the this compound molecules orienting themselves with the polar head group attached to the surface and the hydrophobic hexadecyl tail extending into the liquid phase.

Conversely, on hydrophobic surfaces, the adsorption is driven by the hydrophobic effect. The hexadecyl chains will preferentially adsorb onto the nonpolar surface to minimize their contact with the aqueous phase. In this case, the polar amine head groups would be oriented towards the aqueous phase.

Factors Influencing Adsorption of Alkyl Ether Amines

| Factor | Influence on Adsorption | Underlying Mechanism |

|---|---|---|

| pH of the Solution | Significant impact, especially on polar surfaces. Adsorption on negatively charged surfaces is generally higher at lower pH values. | Affects the protonation of the amine head group (R-NH3+) and the surface charge of the solid. |

| Surface Type | Adsorption is favorable on both polar (e.g., silica) and nonpolar surfaces, but the orientation of the molecule differs. | On polar surfaces, head group interaction dominates. On nonpolar surfaces, the hydrophobic effect is the main driver. |

| Concentration | Adsorption increases with concentration up to a saturation point (critical micelle concentration). | Higher concentration provides a greater driving force for molecules to move to the interface. |

| Temperature | Complex effect; can either increase or decrease adsorption depending on the thermodynamics of the specific system. | Affects solubility, molecular motion, and the energetics of the adsorption process. |

Formation of Monolayers and Multilayers at Air-Water Interfaces

Due to its amphiphilic character, this compound readily forms a monomolecular layer, or Langmuir film, at the air-water interface. nih.gov When introduced onto a water surface, the molecules spontaneously arrange themselves with the hydrophilic amine head group solvated in the water and the hydrophobic hexadecyl tail oriented towards the air. nih.gov This arrangement minimizes the unfavorable interaction between the hydrophobic chains and the water molecules.

The formation of these organized monolayers at the air-water interface is the basis of Langmuir film technology. wikipedia.org A Langmuir trough is a specialized piece of equipment used to control the formation and properties of these films. By compressing the monolayer with movable barriers, the surface pressure and the area per molecule can be precisely controlled. biolinscientific.com

Once a stable Langmuir film is formed on the water surface, it can be transferred onto a solid substrate to create a Langmuir-Blodgett (LB) film. wikipedia.org This is typically achieved by dipping the substrate vertically through the monolayer. wordpress.com As the substrate is withdrawn, the monolayer deposits onto its surface. By repeating this process, multilayered films with a highly ordered structure can be fabricated. wikipedia.org The ability to create such well-defined molecular assemblies is of great interest for applications in electronics, sensors, and surface engineering.

A key characterization technique for Langmuir films is the measurement of the surface pressure-area (π-A) isotherm. biolinscientific.com This isotherm plots the surface pressure (the reduction in the surface tension of the pure subphase) as a function of the area available to each molecule on the surface. biolinscientific.com The shape of the isotherm provides valuable information about the phase behavior of the monolayer.

For a typical amphiphile like this compound, the isotherm would be expected to show several distinct regions:

Gaseous (G) Phase: At very large areas per molecule, the molecules are far apart and behave like a two-dimensional gas. The surface pressure is very low.

Liquid-Expanded (LE) Phase: As the monolayer is compressed, the molecules begin to interact, and the surface pressure rises. The alkyl chains are still relatively disordered in this phase.

Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more ordered, tightly packed state. The alkyl chains become more aligned, and there is a steep increase in surface pressure for a small change in area.

Solid (S) Phase: In some cases, a solid-like phase with a very high compressibility modulus is observed, indicating a highly ordered, crystalline-like monolayer.

Collapse: If the monolayer is compressed beyond the solid phase, it will buckle and collapse into a three-dimensional structure, leading to a plateau or a drop in the surface pressure. biolinscientific.com

While a specific π-A isotherm for this compound is not available, data for similar long-chain amines can be used to infer its likely behavior.

Typical Phase Behavior of a C16-Amine Monolayer from π-A Isotherm

| Phase | Approximate Area per Molecule (Ų/molecule) | Characteristics |

|---|---|---|

| Gaseous (G) | > 60 | Low surface pressure, molecules are far apart and move freely. |

| Liquid-Expanded (LE) | 40 - 60 | Surface pressure increases, molecules are in contact but chains are disordered. |

| Liquid-Condensed (LC) | 25 - 40 | Steep rise in surface pressure, molecules are closely packed with more ordered chains. |

| Solid (S) | < 25 | Very high surface pressure, highly ordered, quasi-crystalline state. |

| Collapse Point | Varies (e.g., ~20) | Monolayer breaks down, forming 3D structures. |

Modification of Material Surfaces for Enhanced Functionality

The adsorption of this compound onto solid surfaces provides a straightforward method for modifying their properties. When a surface is coated with a monolayer of this compound, its surface energy and wettability are altered.

For instance, adsorbing this compound onto a hydrophilic surface like glass or silica from an aqueous solution will result in the hydrophobic hexadecyl chains being exposed outwards. This changes the surface from being hydrophilic (water-wetting) to hydrophobic (water-repellent). This can be quantified by measuring the contact angle of a water droplet on the surface. nanoscience.com An untreated hydrophilic surface will have a low water contact angle, while the modified surface will exhibit a high water contact angle. nanoscience.com

This surface modification can be used to enhance functionality in several ways:

Improving Adhesion: By modifying the surface energy of a substrate, the adhesion of subsequent coatings or polymers can be improved.

Corrosion Inhibition: On metal surfaces, an adsorbed layer of an amine can act as a barrier, protecting the metal from corrosive agents.

Lubrication: The long alkyl chains can provide a lubricating layer at the surface, reducing friction.

Controlling Biocompatibility: The surface properties of a material can be tailored to either promote or prevent the adhesion of biological molecules and cells.

The effectiveness of the surface modification can be assessed using techniques such as contact angle goniometry and zeta potential measurements. The zeta potential measures the surface charge of a material in a liquid and can be used to understand the electrostatic interactions at the solid-liquid interface. americanpharmaceuticalreview.com For example, the adsorption of protonated this compound onto a negatively charged surface would shift the zeta potential to more positive values. americanpharmaceuticalreview.com

Role in Interfacial Tension Reduction and Stabilization of Emulsions

As a surfactant, one of the primary functions of this compound is to reduce the interfacial tension between two immiscible liquids, such as oil and water. The amphiphilic molecules accumulate at the oil-water interface, orienting themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This arrangement disrupts the strong cohesive forces within each liquid at the interface, thereby lowering the interfacial tension.

The reduction of interfacial tension is crucial for the formation and stabilization of emulsions. Emulsions are dispersions of one liquid as fine droplets in another, and they are inherently unstable, tending to separate over time through processes like coalescence. By adsorbing at the surface of the droplets, this compound forms a protective film that prevents the droplets from merging.

This stabilization is achieved through several mechanisms:

Steric Hindrance: The layer of adsorbed molecules, with their bulky alkyl chains, creates a physical barrier that keeps the droplets separated.

Electrostatic Repulsion: If the amine head groups are charged (protonated in acidic to neutral water), the droplets will acquire a surface charge. The resulting electrostatic repulsion between like-charged droplets prevents them from approaching each other and coalescing.

The ability of this compound to stabilize emulsions makes it a useful component in a variety of formulations, including cosmetics, pharmaceuticals, and industrial products where stable mixtures of oil and water are required. The efficiency of an emulsifier is often related to its ability to lower interfacial tension and to form a robust interfacial film. While specific data for this compound is limited, similar ether amines are known to be effective emulsifiers for various oil-in-water and water-in-oil systems.

Advanced Materials Science Applications of 3 Hexadecyloxy Propylamine

Polymer Chemistry and Copolymers Development

While direct research detailing the extensive use of 3-(Hexadecyloxy)propylamine in polymer chemistry is not widely available in the current literature, its structural features—a primary amine and a long alkyl chain—suggest potential roles in various polymerization processes. The amine group can be functionalized or participate directly in reactions, and the hexadecyloxy tail can impart specific properties like hydrophobicity and self-assembly capabilities to the resulting polymers.

As a Monomer in Polymerization Reactions

Primary amines can serve as monomers in step-growth polymerization reactions. For instance, they can react with compounds containing two or more functional groups, such as dicarboxylic acids, diacyl chlorides, or diepoxides, to form polyamides or polyamines. The incorporation of the this compound monomer would introduce a long, flexible hydrophobic side chain into the polymer backbone. This could be utilized to create polymers with tailored properties, such as:

Amphiphilic Polymers: Capable of self-assembly in solution to form micelles or other ordered structures.

Surface Modifiers: The hydrophobic tails could migrate to the surface of the polymer, lowering surface energy or imparting water-repellent properties.

Thermoplastic Elastomers: The long alkyl chains could act as soft segments in a copolymer, contributing to elastomeric behavior.

As a Chain Transfer Agent or Initiator Component

In certain polymerization mechanisms, primary amines or their derivatives can act as chain transfer agents, which are crucial for controlling the molecular weight of polymers. google.com In other systems, amines can be part of an initiator complex. For example, in some photopolymerization reactions, aliphatic amines can act as co-initiators. researchgate.net While the efficiency of this compound specifically in these roles has not been detailed, analogous amines are known to participate in such reactions. The rate of polymerization can sometimes be influenced by the chain length of the aliphatic amine, though the effect on the final double bond conversion may be minor. researchgate.net

Incorporation into Block Copolymers for Nanostructured Materials

Block copolymers, which consist of two or more distinct polymer chains linked together, are renowned for their ability to self-assemble into highly ordered nanostructures. mdpi.com A polymer block derived from or containing this compound would introduce a strongly hydrophobic segment. When combined with a hydrophilic block (e.g., polyethylene (B3416737) glycol), the resulting amphiphilic diblock copolymer could self-assemble in selective solvents to form various morphologies, including:

Spherical micelles

Cylindrical (worm-like) micelles

Vesicles (polymersomes)

Lamellae

These nanostructures have a wide array of applications in nanotechnology, including drug delivery, nanolithography, and as templates for creating other nanomaterials. mdpi.com The synthesis of such block copolymers could be achieved using techniques like living polymerization, where a pre-formed polymer block is used to initiate the polymerization of a second monomer, or by coupling two different pre-formed polymer blocks. mdpi.comrsc.org

Templating Agent for Mesoporous Materials Synthesis

Long-chain amines are widely utilized as structure-directing agents (SDAs) or templates in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970). nih.gov These materials are characterized by a network of uniform pores with diameters typically in the range of 2 to 50 nanometers. The synthesis process generally involves the hydrolysis and condensation of a silica precursor (like tetraethoxysilane, TEOS) in the presence of a surfactant template.

The amphiphilic nature of this compound makes it an ideal candidate for this role. In an aqueous solution, these molecules can self-assemble into micelles. The silica precursors then hydrolyze and condense around these micellar structures. Subsequent removal of the organic template, usually by calcination or solvent extraction, leaves behind a porous silica framework that is a negative replica of the micellar assembly. researchgate.net

The use of primary amines as templates can lead to mesoporous silicas with a "wormhole-like" pore structure, which offers a highly interconnected pore network beneficial for catalysis and separation applications. nih.gov The properties of the resulting mesoporous material can be influenced by the choice of the templating agent.

| Property | Influence of Long-Chain Amine Template |

| Pore Size | The length of the alkyl chain of the amine can influence the diameter of the micelles, which in turn affects the pore size of the final material. |

| Pore Structure | The packing of the surfactant molecules can direct the formation of different mesophases (e.g., hexagonal, cubic, lamellar). |

| Surface Area | Properly formed templates lead to materials with very high surface areas, often exceeding 900 m²/g. nih.gov |

| Surface Chemistry | The amine headgroup interacts with the condensing silica, and traces or derivatives can remain, modifying the surface properties of the pores. |

This interactive table is based on the general principles of mesoporous material synthesis using long-chain amine templates.

Role in the Formation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites where organic and inorganic components are interlinked at the molecular or nanoscale level. These materials can exhibit a combination of properties from both components, such as the mechanical strength and thermal stability of an inorganic matrix and the flexibility and functionality of an organic polymer.

This compound can be incorporated into such hybrid materials in several ways:

As a surface modifier: The amine group can react with and bond to the surface of inorganic materials (like silica or metal oxides), while the long hexadecyl chain provides a hydrophobic organic layer.

As a structural component in sol-gel processes: In the sol-gel synthesis of silica-based hybrids, an organosilane precursor is often used. This compound can be used as a surfactant to template the structure during the co-condensation of the organosilane and an inorganic silica precursor. nih.govresearchgate.net This allows for the creation of mesoporous hybrid materials where organic functionalities are embedded within the pore walls. nih.gov

A study on the synthesis of hybrid materials using n-hexadecylamine as a surfactant and n-octadecyltriethoxysilane as an organic precursor demonstrated the formation of cross-linked polymer networks within a silica framework. nih.govresearchgate.net The amine template was crucial for directing the mesoporous structure of the final hybrid material. nih.gov

Stabilizer and Dispersing Agent in Nanoparticle Synthesis

The synthesis of stable, monodisperse nanoparticles is a cornerstone of nanotechnology. Long-chain amines, including hexadecylamine (B48584), are frequently used as capping agents or stabilizers in the synthesis of a variety of nanoparticles, including those made of metals (e.g., gold, silver, iron) and semiconductor quantum dots. researchgate.netrsc.org

The role of this compound in this context would be to:

Control Growth and Prevent Aggregation: The amine headgroup coordinates to the surface of the growing nanoparticle. The long, sterically bulky hexadecyloxy tails then form a protective layer around the nanoparticle, preventing them from aggregating and precipitating out of the solution. researchgate.net

Influence Size and Shape: The concentration of the stabilizing agent and the length of its alkyl chain can be tuned to control the final size and even the shape of the nanoparticles. researchgate.net For instance, a higher concentration of a long-chain amine can lead to smaller, more uniform nanoparticles. nih.gov

Provide Dispersibility: The hydrophobic chains make the nanoparticles dispersible in nonpolar organic solvents.

In some syntheses, long-chain amines can also act as a mild reducing agent, contributing to the reduction of metal precursors to their metallic state. rsc.org The table below summarizes the effect of long-chain amines as stabilizers in the synthesis of different types of nanoparticles.

| Nanoparticle Type | Role of Long-Chain Amine Stabilizer | Resulting Properties |

| Iron Oxide | Acts as a reducing and surface-functionalizing agent. nih.gov | Water-dispersible, stable nanoparticles with controlled size. nih.gov |

| Gold and Silver | Can act as both a reducing and capping agent. researchgate.net | Prevents aggregation, influences self-organization into larger structures. researchgate.net |

| Copper | Acts as a protecting agent, leading to smaller and more uniform particles compared to other stabilizers like PVP. researchgate.net | Stable, well-dispersed copper nanoparticles. researchgate.net |

| Nickel-Nickel Oxide | Stabilizes the nanoparticles and influences the surface composition and metallic content. researchgate.net | Core-shell nanoparticles with sizes that decrease as the amine chain length increases. researchgate.net |

This interactive table illustrates the established roles of analogous long-chain amines in nanoparticle synthesis.

Functional Coatings and Thin Films Research

The unique amphiphilic nature of this compound, characterized by a long C16 alkyl chain providing hydrophobicity and a primary amine group for hydrophilic interactions and surface anchoring, has led to its investigation in the field of functional coatings and thin films. Research in this area primarily focuses on leveraging these properties to modify surface characteristics, such as wettability, and to create organized molecular layers with specific functionalities.

One notable application is in the creation of hydrophobic coatings on nanoparticles to improve their dispersion in polymer composites. A patented method describes the surface treatment of nano-talc with ammonium (B1175870) salts derived from hydrophobic amines, including this compound. google.com This process aims to render the nano-talc hydrophobic, thereby making it more compatible with polymer matrices for the development of advanced nanocomposites.

The fundamental principle behind this application lies in the self-assembly of this compound molecules on a substrate. The primary amine group can form bonds with the surface of the material, while the long hexadecyl chains orient themselves away from the surface, creating a low-energy, water-repellent layer. This self-assembly is a common strategy for forming thin, ordered molecular films known as self-assembled monolayers (SAMs). While specific research detailing the formation of SAMs with this compound is not extensively available, studies on analogous long-chain amines like hexadecylamine provide insight into the expected behavior.

The effectiveness of such hydrophobic coatings is often quantified by measuring the water contact angle on the treated surface. A higher contact angle indicates greater hydrophobicity. While specific contact angle measurements for surfaces treated solely with this compound are not readily found in publicly available research, the data from the aforementioned patent on nano-talc illustrates the impact of such hydrophobic treatments.

| Soak Concentration (% talc) | Soak Time (h) | Isoelectric Point |

|---|---|---|

| 20 | 1 | 2.96 |

This table indicates the surface properties of the nano-talc before the hydrophobic coating is applied.

Further research into thin films involves techniques like Langmuir-Blodgett deposition, where monomolecular layers of amphiphilic molecules are transferred from a liquid subphase to a solid substrate. The structure of this compound makes it a candidate for forming such films, although specific studies focusing on this compound are limited. The ability to form a stable monolayer at the air-water interface is a prerequisite for this technique, relying on the balance between the hydrophobic tail and the hydrophilic headgroup.

In the context of functional coatings, the primary amine group of this compound also offers a reactive site for further chemical modification. This allows for the grafting of other functional molecules onto the surface, creating multifunctional coatings. For example, after forming a primary hydrophobic layer, the amine groups could potentially be used to attach antimicrobial agents, corrosion inhibitors, or other molecules to impart additional properties to the coating.

While direct and detailed research on this compound in functional coatings and thin films is still emerging, the existing information, primarily from patent literature, highlights its potential as a surface modifying agent to impart hydrophobicity. The principles of self-assembly and the reactivity of its amine group suggest a broader applicability in the creation of advanced materials with tailored surface properties.

Theoretical and Computational Modeling of 3 Hexadecyloxy Propylamine Systems

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a fundamental tool for determining the chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with 3-(Hexadecyloxy)propylamine, detailed information about its covalent framework, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR experiments are routinely performed to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. The expected spectrum of this compound would display distinct signals corresponding to the terminal methyl group of the hexadecyl chain, the numerous methylene (B1212753) (-CH₂-) groups of the alkyl chain, the methylene groups adjacent to the ether oxygen and the amine nitrogen, and the protons of the primary amine group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the terminal methyl carbon, the series of methylene carbons in the long alkyl chain, the carbons flanking the ether linkage, and the carbons of the propylamine (B44156) moiety. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃-(CH₂)₁₄- | ~0.88 (triplet) | ~14.1 |

| CH₃-(CH₂)₁₃-CH₂- | ~1.26 (multiplet) | ~22.7 - 31.9 |

| -CH₂-O- | ~3.41 (triplet) | ~71.7 |

| -O-CH₂-CH₂- | ~3.45 (triplet) | ~70.2 |

| -CH₂-CH₂-NH₂ | ~1.79 (quintet) | ~31.8 |

| -CH₂-NH₂ | ~2.75 (triplet) | ~39.8 |

| -NH₂ | ~1.5-2.5 (broad singlet) | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would confirm the presence of the primary amine and the ether linkage, as well as the long hydrocarbon chain.

Key characteristic absorption bands include the N-H stretching vibrations of the primary amine, which typically appear as a doublet in the range of 3300-3400 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are observed as strong absorptions just below 3000 cm⁻¹. Other important vibrations include the N-H bending, the C-O stretching of the ether group, and the C-N stretching of the aliphatic amine. docbrown.infoorgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3300 - 3400 (doublet) | Medium |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak-Medium |

Raman spectroscopy, while less commonly reported for this specific compound, provides complementary information and is particularly useful for analyzing symmetric vibrations that are weak in the IR spectrum.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (Molecular Weight: 299.54), the molecular ion peak ([M]⁺) would be observed at m/z ≈ 299. As the molecule contains a single nitrogen atom, this peak is expected to have an odd integer mass, consistent with the nitrogen rule. miamioh.edu

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this results in the formation of a highly stable, resonance-stabilized iminium ion. The cleavage of the bond between the second and third carbons of the propylamine chain yields a fragment with m/z = 30, which is often the base peak in the spectrum. libretexts.org Other fragmentations, such as cleavage at the ether linkage, can also occur.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 299 | [C₁₉H₄₁NO]⁺ | Molecular Ion [M]⁺ |

| 270 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 73 | [HO(CH₂)₃NH₂]⁺ | Cleavage of the C₁₆H₃₃-O bond with H-transfer |

| 30 | [CH₂NH₂]⁺ | α-Cleavage (Base Peak) |

Microscopic Techniques for Morphological Analysis of Assemblies

As an amphiphilic molecule, this compound possesses a long, hydrophobic hexadecyl tail and a polar, hydrophilic propylamine head group. This structure drives the molecule to self-assemble in solution, particularly in water, to form organized aggregates that minimize the contact between the hydrophobic tails and the aqueous environment. mdpi.com Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques used to directly visualize the size and shape (morphology) of these supramolecular assemblies. The morphology of such aggregates is often predicted by the critical packing parameter (CPP), which for single-chain amphiphiles typically favors the formation of spherical or cylindrical micelles. researchgate.net

Transmission Electron Microscopy provides high-resolution, two-dimensional projection images of nanoscale structures. To analyze the aggregates of this compound, a dilute solution of the compound is prepared and a small drop is placed on a TEM grid. After the solvent evaporates, the grid is inserted into the microscope. To enhance contrast, especially for soft materials, staining agents like uranyl acetate (B1210297) are often used.

TEM analysis of self-assembled structures of similar long-chain amphiphiles typically reveals the presence of distinct nanoscale objects. Researchers would expect to observe spherical micelles, which appear as small, circular entities, or elongated, worm-like (cylindrical) micelles. acs.org The high magnification of TEM allows for the precise measurement of the dimensions of these aggregates, providing valuable data on their size and size distribution.

Scanning Electron Microscopy is used to image the surface topography of a sample. While generally providing lower resolution than TEM, SEM is excellent for understanding the three-dimensional shape and surface features of larger aggregates or complex structures formed by the self-assembly process. acs.org

For SEM analysis, a sample of the aggregated this compound is typically deposited on a substrate and coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam. SEM imaging could reveal how individual micelles might further organize into larger, more complex superstructures. For analogous amphiphilic systems, morphologies such as spherical aggregates, and in some conditions, higher-order structures have been observed. mdpi.com SEM provides a broader view of the sample, complementing the high-resolution detail offered by TEM.

Scattering Techniques for Structural Investigations

Scattering techniques are non-invasive methods that provide detailed structural information about materials at the nanoscale by analyzing how they scatter radiation like X-rays or neutrons.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials at length scales from a few nanometers to over 100 nm. It is particularly useful for studying the size, shape, and arrangement of nanoparticles, micelles, and other aggregates in solution. osti.gov For this compound, SAXS can be used to characterize the structure of micelles that form in aqueous solutions above the critical micelle concentration (CMC). rsc.org

The SAXS experiment measures the intensity of X-rays scattered by a sample as a function of the scattering angle. The resulting scattering pattern contains information about the electron density fluctuations within the sample. By analyzing the SAXS data, researchers can determine key structural parameters of the aggregates, such as their radius of gyration, shape (e.g., spherical, ellipsoidal, cylindrical), and internal structure (e.g., core-shell). researchgate.net In studies of similar cationic surfactants, SAXS has been instrumental in elucidating how factors like concentration and spacer structure influence the formation of ellipsoidal micelles. rsc.org

Table 2: Illustrative SAXS Parameters for Amphiphile Micelles in Aqueous Solution

| Parameter | Value | Method of Determination |

| Radius of Gyration (Rg) | 2.5 nm | Guinier analysis of the low-q region. |

| Maximum Dimension (Dmax) | 6.0 nm | Pair-distance distribution function p(r). |

| Micelle Shape | Ellipsoidal | Model fitting of the scattering curve. |

| Core Radius (minor axis) | 1.5 nm | Model fitting (e.g., core-shell ellipsoid). |

| Core Radius (major axis) | 2.0 nm | Model fitting (e.g., core-shell ellipsoid). |

| Aggregation Number (Nagg) | ~60 | Calculated from the micelle volume and molecular volume. |

Note: This data is representative of typical results obtained for self-assembled surfactant micelles and is intended for illustrative purposes.

Small-Angle Neutron Scattering (SANS) is analogous to SAXS but uses neutrons instead of X-rays. A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen (H) with deuterium (B1214612) (D), to alter the scattering contrast within a sample. This technique, known as contrast variation, allows for the selective highlighting of different components within a complex assembly. lu.se

For a system containing this compound, SANS with contrast variation can be exceptionally informative. By selectively deuterating either the alkyl chain or the solvent (e.g., using D₂O instead of H₂O), specific parts of the self-assembled structure can be made "visible" or "invisible" to neutrons. nih.govnist.gov This enables detailed characterization of the internal structure of micelles or lipid nanoparticles, such as determining the location of the amine headgroups, the extent of solvent penetration into the micellar core, and the distribution of different lipid components in a mixed system. researchgate.net

Table 3: SANS Contrast Variation Parameters for a Hypothetical this compound System

| Component | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | Condition |

| H₂O | -0.56 | Solvent |

| D₂O | 6.37 | Solvent |

| Alkyl Chain (H) | -0.35 | Part of the molecule |

| Alkyl Chain (D) | 7.40 | Part of the molecule (deuterated) |

| Contrast Match Point (Protein) | ~42% D₂O | Solvent composition to make protein component "invisible". |

Note: SLD values are standard reference values. The contrast match point is an example from protein studies, illustrating the principle. nih.gov

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. mdpi.comresearchgate.net It is widely used to characterize nanoparticles, liposomes, and micelles. nih.gov For this compound, DLS is essential for determining the size of aggregates it may form or stabilize, such as in lipid nanoparticle (LNP) formulations used for gene delivery. crossingduo.frmdpi.com

DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. uark.edu Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing these fluctuations using a correlator, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (or diameter) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. nih.gov

Table 4: Typical DLS Results for Lipid Nanoparticles Stabilized with a Cationic Lipid

| Parameter | Value | Significance |

| Z-Average Hydrodynamic Diameter | 120 nm | Intensity-weighted mean hydrodynamic size of the particle population. |

| Polydispersity Index (PDI) | 0.15 | A measure of the width of the particle size distribution (a value < 0.3 indicates a relatively narrow distribution). |

| Peak 1 Intensity | 95% | Indicates the primary particle population. |

| Peak 1 Diameter | 115 nm | The size of the most abundant particle population by intensity. |

Note: Data is illustrative and represents typical values for well-formulated lipid nanoparticle systems. tue.nl

Chromatographic Methods for Purity and Composition Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, chromatographic methods are crucial for assessing its purity and analyzing its composition in formulations.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. helsinki.fi Due to the low volatility and lack of a strong UV chromophore in long-chain amines, derivatization is often required for GC analysis, and specialized detectors are needed for HPLC. h-brs.degdut.edu.cn

For HPLC, an Evaporative Light Scattering Detector (ELSD) is well-suited for analyzing compounds like this compound. nih.gov The ELSD nebulizes the column eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. nih.gov This provides a response proportional to the mass of the analyte, making it a universal detector for non-volatile compounds. Reversed-phase HPLC with a C18 column is a common setup for separating lipids and related molecules. nih.gov

For GC analysis, the primary amine group of this compound is typically derivatized, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to improve its volatility and chromatographic behavior. h-brs.de The resulting derivative can then be analyzed by GC with a flame ionization detector (FID) or mass spectrometry (MS). researchgate.net

Table 5: Representative Chromatographic Conditions for Amine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Retention Time |

| HPLC | C18 (e.g., 150 mm x 3.2 mm, 5 µm) | Gradient of Methanol (B129727)/Water with 0.1% TFA | ELSD | 8.5 min |

| GC | Capillary (e.g., HP-5MS, 30 m) | Helium | FID / MS | 15.2 min (as TFAA derivative) |

Note: Conditions and retention times are illustrative and would require specific method development. h-brs.denih.gov

Surface-Specific Characterization Techniques

Given the amphiphilic nature of this compound and its propensity to form films at interfaces, surface-specific techniques are essential for its characterization. These methods provide information about the chemical composition and organization of molecules at surfaces and interfaces.

One of the primary techniques is the Langmuir-Blodgett (LB) trough , which is used to form and characterize monolayers of amphiphilic molecules at the air-water interface. rsc.org By compressing the monolayer with barriers and measuring the surface pressure (π) as a function of the area per molecule (A), a π-A isotherm is generated. This isotherm provides critical information about the phase behavior of the monolayer, the packing density of the molecules, and their orientation at the interface. researchgate.net These monolayers can then be transferred onto solid substrates to create highly organized Langmuir-Blodgett films for further analysis. arxiv.org

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface. For a film of this compound, XPS can confirm the presence of nitrogen from the amine group and provide information about its chemical state (e.g., neutral amine vs. protonated ammonium). researchgate.netmdpi.com High-resolution scans of the N 1s region can distinguish between different nitrogen species. researchgate.net Chemical derivatization, where the amine groups are reacted with a fluorine-containing tag, can also be used to enhance the sensitivity and specificity of XPS for quantifying surface amine groups. nih.gov

Table 6: Expected XPS Binding Energies for an Amine-Functionalized Surface

| Element | Orbital | Binding Energy (eV) | Chemical State |

| C | 1s | ~285.0 | C-C, C-H (Alkyl chain) |

| C | 1s | ~286.5 | C-N, C-O |

| N | 1s | ~399.5 | C-N (Neutral Amine) |

| N | 1s | ~401.5 | -NH₃⁺ (Protonated Amine) |

| O | 1s | ~532.8 | C-O (Ether) |